molecular formula C8H10N2 B3025419 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine CAS No. 1314975-12-6

6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine

Cat. No. B3025419
CAS RN: 1314975-12-6
M. Wt: 134.18 g/mol
InChI Key: XJVKOWFKLZEZKH-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine is a chemical compound with the molecular formula C8H10N2 . It is also known as 5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride .


Synthesis Analysis

The synthesis of similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues. This process uses Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .


Molecular Structure Analysis

The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis . In the solid state, the molecules of compounds form centrosymmetric dimers due to intermolecular hydrogen bonds N–H···O .


Chemical Reactions Analysis

Direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .

Scientific Research Applications

  • Pharmaceutical Research : 6,7-Dihydro-5H-cyclopenta[b] pyridine is extensively used in pharmaceutical research. It serves as a side-chain in the production of the fourth-generation antibiotic Cefpirome. Its synthesis methods include the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, with the acrolein route being particularly efficient, achieving yields up to 87.4% (Fu Chun, 2007).

  • Chemical Synthesis Techniques : Innovative chemical synthesis techniques have been developed involving 6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine. For instance, a study outlines the synthesis of representative 6,7-dihydro-5H-cyclopenta[b]pyridin-4-amines using an intramolecular inverse electron demand hetero–Diels–Alder/retro–Diels–Alder sequence (Morgan Donnard et al., 2017).

  • Biological Activities : The compound exhibits various biological activities, such as antiulcer and anticancer activities. Different synthesis styles like thermal rearrangement, catalytic dehydration, Friedlander condensation reaction, and Grignard reaction have been explored for its synthesis (Chen Li-gong, 2004).

  • Advanced Material Research : Research has been conducted on synthesizing 7-Substituted 6,7-Dihydro-5H-pyrrolo(3,4-b)pyridin-5-ones, which have potential applications in advanced material research (T. Goto et al., 1991).

  • Green Chemistry Applications : The compound has been synthesized using green chemistry principles. For example, direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using a manganese-catalyzed oxidation, emphasizing chemoselectivity and high yield (Lanhui Ren et al., 2015).

  • Innovative Synthesis Approaches : A novel multicomponent synthesis approach for 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been developed, highlighting the versatility of this compound in chemical synthesis (I. V. Dyachenko et al., 2020).

  • Anticancer Agent Research : The compound has been used in the synthesis of novel structures with potential as anticancer agents. For example, research on high-pressure assisted synthesis of novel derivatives showed promising results against cancer cells (H. Behbehani et al., 2020).

properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8-3-6-1-2-10-5-7(6)4-8/h1-2,5,8H,3-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVKOWFKLZEZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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